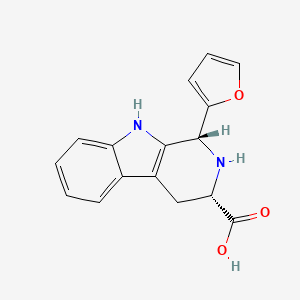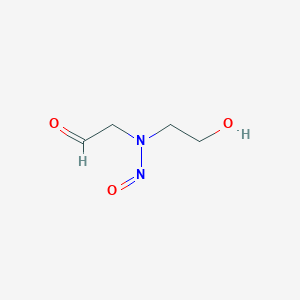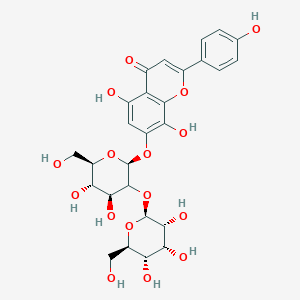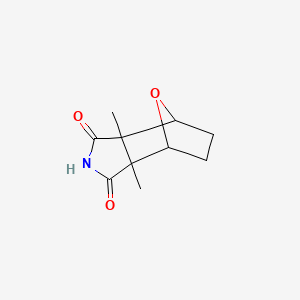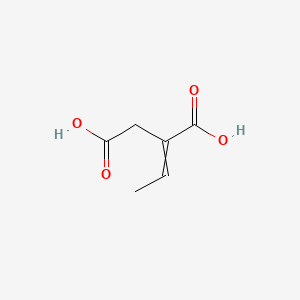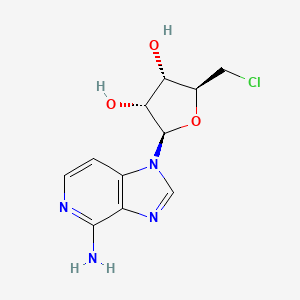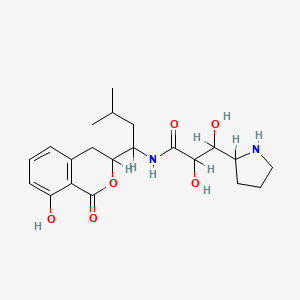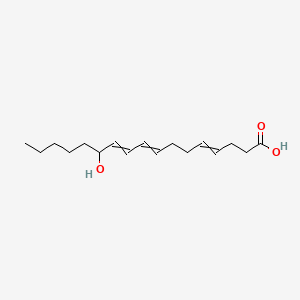
Ruthenium(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium(3+) is a monoatomic trication.
Wissenschaftliche Forschungsanwendungen
Bioanalysis Applications
Ruthenium(3+) and its complexes, particularly tris(2,2'-bipyridyl)ruthenium(II), are significant in bioanalysis. Their electrochemiluminescence (ECL) properties have been extensively studied and applied in DNA assays, immunoassays, and functional nucleic acid sensors (Wei & Wang, 2011).
Energy Storage Applications
Ruthenium oxides, known for their high specific capacitance, are promising materials for electrochemical charge storage devices. Despite the high cost of ruthenium precursors, blending ruthenium oxide with various materials like other metal oxides and carbon materials has been explored to optimize cost and improve electrochemical performance (Majumdar, 2018).
Photochemistry and Photophysics
Ruthenium(3+) compounds, especially Ru(II) polypyridine complexes, are deeply investigated in photochemistry due to their unique combination of chemical stability, redox properties, excited-state reactivity, and luminescence. These complexes are used in light harvesting, photoinduced charge separation, photocatalytic processes, and interaction with biological systems (Campagna et al., 2007).
Optoelectronic Applications
Ru(II) and Ir(III) polypyridyl complexes are crucial in optoelectronic applications like energy conversion, light-emitting devices, and non-linear optics. Computational analyses of these complexes provide insights into their electronic and optical properties, contributing to the development of more efficient materials for photonics applications (Fantacci & Angelis, 2011).
Biomedical and Cellular Applications
Ruthenium(3+) complexes, particularly Ruthenium(II) polypyridine complexes, are extensively studied for their biological applications. Their rich photophysical and photochemical properties make them suitable as bioimaging reagents, biomolecular probes, and phototherapeutic agents (Shum, Leung & Lo, 2019).
Eigenschaften
CAS-Nummer |
22541-88-4 |
|---|---|
Produktname |
Ruthenium(3+) |
Molekularformel |
Ru+3 |
Molekulargewicht |
101.1 g/mol |
IUPAC-Name |
ruthenium(3+) |
InChI |
InChI=1S/Ru/q+3 |
InChI-Schlüssel |
BPEVHDGLPIIAGH-UHFFFAOYSA-N |
SMILES |
[Ru+3] |
Kanonische SMILES |
[Ru+3] |
Andere CAS-Nummern |
22541-88-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



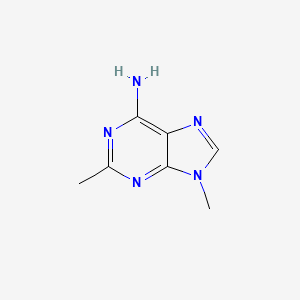
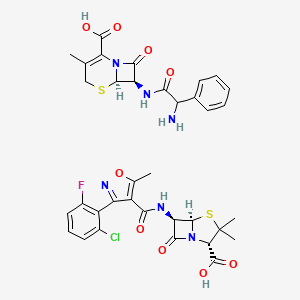
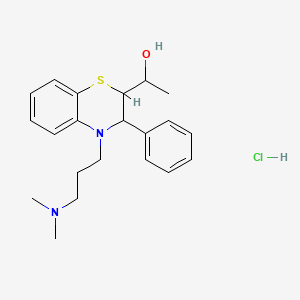
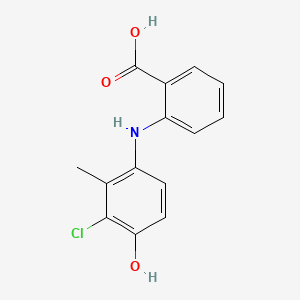
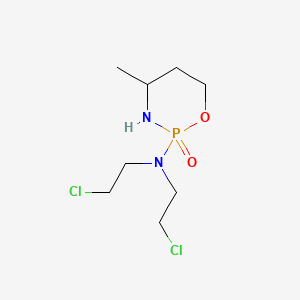
![4-[4-[2-Amino-4-[4,6-(N-methylquinolinium)amino]benzamido]anilino]-N-methylpyridinium mesylate](/img/structure/B1200608.png)
